Salicylamide, N-isopropyl-

Description

Historical Context and Academic Significance

The study of salicylates dates back to antiquity, with the use of willow bark extracts, rich in salicin, for treating fever and pain. The development of synthetic salicylates in the 19th century, most notably acetylsalicylic acid (aspirin), marked a pivotal moment in pharmaceutical history. researchgate.netnih.gov Within this broader context of salicylate (B1505791) chemistry, N-substituted derivatives of salicylamide (B354443) began to be explored for their potential biological activities.

N-isopropylsalicylamide emerged from this era of pharmaceutical chemistry exploration. While not as widely recognized as its parent compound, salicylamide, or the blockbuster drug aspirin (B1665792), it has been noted for its own analgesic and antipyretic properties. nih.gov Early research into salicylamide and its derivatives was driven by the desire to find alternatives to aspirin with potentially different properties or improved tolerance.

The academic significance of N-isopropylsalicylamide lies not only in its historical pharmacological interest but also in its utility as a model compound for studying structure-activity relationships. The introduction of the N-isopropyl group to the salicylamide backbone alters its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn influences its biological interactions. This makes it a valuable subject for research in medicinal chemistry and drug design.

Relevance in Specialized Chemical Disciplines

The utility of N-isopropylsalicylamide extends beyond its historical pharmacological profile into more specialized areas of contemporary chemical research.

Medicinal Chemistry:

In the field of medicinal chemistry, N-isopropylsalicylamide serves as a scaffold for the synthesis of more complex molecules with potential therapeutic applications. The core structure, comprising an aromatic ring, a hydroxyl group, and an amide linkage, provides multiple points for chemical modification. Researchers have explored the synthesis of various derivatives of N-isopropylsalicylamide to investigate their biological activities. nih.govnih.govresearchgate.netnih.gov The exploration of such derivatives is a common strategy in drug discovery to optimize potency, selectivity, and pharmacokinetic properties. nih.gov The salicylamide moiety itself is recognized as a potential scaffold for designing therapeutic agents. researchgate.net

Materials Science:

While the monomer itself is not a primary focus, the N-isopropylacrylamide unit, which is closely related to N-isopropylsalicylamide, is of significant interest in materials science. The polymer derived from N-isopropylacrylamide, poly(N-isopropylacrylamide) (PNIPAAm), is a well-known thermoresponsive polymer. mdpi.comscispace.com This polymer exhibits a lower critical solution temperature (LCST) in aqueous solutions, meaning it undergoes a reversible phase transition from a soluble to an insoluble state with a small change in temperature. This property has led to extensive research into its use in "smart" materials, such as hydrogels for drug delivery, tissue engineering, and sensors. mdpi.comscispace.com Although the user's request is to focus solely on the monomer, the extensive research on its polymeric counterpart highlights the academic interest in the N-isopropylamide functional group in the context of advanced materials.

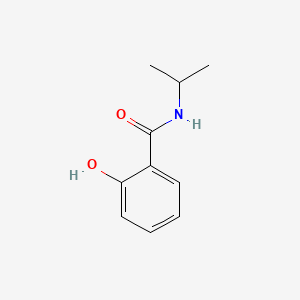

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-N-propan-2-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7(2)11-10(13)8-5-3-4-6-9(8)12/h3-7,12H,1-2H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWIKMHMXRCCKQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=CC=C1O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50203620 | |

| Record name | Salicylamide, N-isopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

551-35-9 | |

| Record name | 2-Hydroxy-N-(1-methylethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=551-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salicylamide, N-isopropyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salicylamide, N-isopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of N Isopropylsalicylamide

Synthetic Routes to N-Isopropylsalicylamide and Analogues

The synthesis of N-isopropylsalicylamide and its structural variants can be achieved through several established and modified chemical pathways. These routes primarily involve the formation of an amide bond between a salicylic (B10762653) acid derivative and an appropriate amine.

Precursor-Based Synthesis Approaches (e.g., from Salicyloyl Chloride)

A primary and efficient method for the synthesis of N-isopropylsalicylamide involves the reaction of a salicylic acid precursor, most commonly an activated form like salicyloyl chloride, with isopropylamine. The activation of salicylic acid to its acid chloride enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the amine.

The general reaction involves the treatment of salicylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form salicyloyl chloride. This highly reactive intermediate is then reacted with isopropylamine, typically in the presence of a base to neutralize the hydrochloric acid byproduct, to yield N-isopropylsalicylamide. Anhydrous solvents are generally used to prevent the hydrolysis of the acid chloride.

A patent for a related compound, N-[ß-(m-trifluoromethylphenyl)-isopropyl]-salicylamide, describes its synthesis from ß-(m-trifluoromethylphenyl)-isopropylamine and salicyloyl chloride, illustrating this common synthetic strategy. google.com The reaction conditions for such syntheses are standard for amide bond formation from acyl chlorides.

| Precursor 1 | Precursor 2 | Reagent | Product | Reference |

| Salicylic Acid | Isopropylamine | Activating Agent (e.g., SOCl₂) then Base | N-Isopropylsalicylamide | googleapis.com |

| Salicyloyl Chloride | Isopropylamine | Base (e.g., Pyridine, Triethylamine) | N-Isopropylsalicylamide | google.com |

Derivatization Strategies for Structural Modifications

Structural modifications of the N-isopropylsalicylamide scaffold are pursued to alter its chemical and physical properties. These derivatization strategies can target either the salicyl ring or the N-alkyl group.

One common strategy is the electrophilic substitution on the aromatic ring. For instance, the aminomethylation of N-alkyl salicylamides using the Mannich reaction introduces an aminomethyl group onto the ring, typically at the 5-position. mdpi.com The reaction of 2-hydroxy-N-(3-methyl-butyl)-benzamide with formaldehyde (B43269) and diethylamine (B46881) yields a mixture of C-Mannich bases. mdpi.com

Another approach involves modifying the substituents on the salicylamide (B354443) backbone to create a library of analogues. Research on N-substituted 5-aminosalicylamides has demonstrated the synthesis of various derivatives by altering the N-substituent and introducing different groups at the 5-position of the salicylic ring. researchgate.net For example, hybrids with other chemical moieties can be created, though hybrids with salicylamides have sometimes shown lower activity in certain biological assays compared to their methyl salicylate (B1505791) counterparts. researchgate.net A process for preparing alkylated salicylamides involves protecting/activating the initial salicylamide, followed by alkylation and subsequent deprotection. google.com

| Parent Compound | Reaction Type | Reagents | Modification Site | Product Type | Reference |

| N-Alkyl Salicylamide | Mannich Reaction | Formaldehyde, Secondary Amine | Salicyl Ring (C5) | C-Aminomethylated derivative | mdpi.com |

| 5-Aminosalicylic Acid | Amidation | Various Alkyl/Aryl Amines | Amide Nitrogen | N-substituted 5-aminosalicylamides | researchgate.net |

| Salicylamide | Alkylation | Alkylating Agent | Phenolic OH / Amide NH | O- or N-alkylated salicylamide | google.com |

Stereochemical Considerations in N-Isopropylsalicylamide Synthesis

While N-isopropylsalicylamide itself is an achiral molecule, the introduction of stereocenters into its analogues is a key area of research, particularly for applications in asymmetric catalysis. The synthesis of chiral salicylamide derivatives often serves to create novel organocatalysts or peptidomimetics with defined three-dimensional structures. google.com

A prominent strategy involves the use of chiral precursors to construct the salicylamide framework. For instance, primary amine-salicylamides derived from enantiomerically pure trans-cyclohexane-1,2-diamine have been synthesized and employed as efficient organocatalysts. researchgate.netwindows.net These chiral catalysts have proven effective in promoting enantioselective conjugate additions, such as the addition of ketones or aldehydes to maleimides, yielding enantioenriched succinimides with high enantioselectivities (up to 99% ee). windows.netgoogleapis.com

The stereochemical outcome of these reactions is directed by the chiral catalyst. Theoretical calculations suggest that the phenolic hydroxyl group and the amide N-H group of the salicylamide catalyst can pre-organize the transition state through hydrogen bonding, leading to effective stereoinduction. researchgate.net The development of such chiral salicylamide-based peptidomimetics is also an active field, where amino acid fragments are inserted between the salicylic and anilide parts of a molecule, creating complex chiral structures. google.com

| Chiral Precursor | Resulting Chiral Moiety | Application | Stereochemical Outcome | Reference |

| trans-Cyclohexane-1,2-diamine | Chiral Primary Amine-Salicylamide | Organocatalyst for Michael Addition | High enantioselectivity (up to 99% ee) | windows.net |

| Amino Acid Fragments | Salicylamide-based Peptidomimetics | Conformational studies | Defined 3D geometry | google.com |

Novel Synthetic Approaches and Catalysis in N-Isopropylsalicylamide Chemistry

Modern synthetic chemistry emphasizes the development of more efficient, atom-economical, and environmentally benign methods. In the context of N-isopropylsalicylamide and its analogues, this translates to novel catalytic approaches for amide bond formation that circumvent the need for stoichiometric activating agents.

Direct catalytic amidation, the condensation of a carboxylic acid (like salicylic acid) and an amine (like isopropylamine) with the elimination of only water, is a highly desirable green chemical process. mdpi.com Various catalytic systems have been developed to facilitate this transformation, which typically requires high temperatures to overcome the formation of unreactive ammonium (B1175870) carboxylate salts. epo.org

Boron-based catalysts have shown significant promise. Arylboronic acids can effectively catalyze direct amidation, often requiring azeotropic removal of water. mdpi.com More recently, borate (B1201080) esters like B(OCH₂CF₃)₃ have been used as effective reagents for direct amidation under mild conditions, proceeding with low levels of racemization for chiral substrates. googleapis.com

Metal-based catalysts , particularly from Group IV, have also been explored. Catalysts such as zirconium tetrachloride (ZrCl₄) and zirconocene (B1252598) dichloride (Cp₂ZrCl₂) can mediate the coupling of non-activated carboxylic acids and amines. Nickel-catalyzed reactions have been developed for the C–O/O–H annulation of salicylate esters with alkynes, demonstrating the catalytic activation of ester C-O bonds.

Another novel approach is the use of microwave-assisted synthesis . The application of microwave radiation can dramatically reduce reaction times for the synthesis of salicylamides from ethyl salicylate and amines, in some cases from 24 hours to just 45 minutes, while providing excellent yields. researchgate.net

| Catalytic System | Precursors | Key Features | Byproduct | Reference |

| Boronic Acids | Carboxylic Acid, Amine | Catalytic, often requires water removal | Water | mdpi.com |

| B(OCH₂CF₃)₃ | Carboxylic Acid, Amine | Stoichiometric reagent, mild conditions, low racemization | Trifluoroethanol, Boric Acid | googleapis.com |

| Group IV Metals (e.g., ZrCl₄) | Carboxylic Acid, Amine | Catalytic coupling of non-activated precursors | Water | |

| Phenylboronic Acid (PBA) / Microwave | Ethyl Salicylate, Amine | Drastically reduced reaction times (45 min) | Ethanol | researchgate.net |

| Nickel(0) complexes | Salicylate Ester, Alkyne | C-O bond activation, formation of chromones | - |

Computational Chemistry and Molecular Modeling of N Isopropylsalicylamide

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are instrumental in understanding the electronic properties of a molecule like N-isopropylsalicylamide. These methods solve approximations of the Schrödinger equation to provide information about the molecule's geometry, orbital energies, and charge distribution. github.iogatech.edu

A hypothetical quantum chemical investigation of N-isopropylsalicylamide would likely focus on:

Molecular Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms.

Frontier Molecular Orbitals: Analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand its reactivity. The energy gap between HOMO and LUMO is a key indicator of chemical stability.

Electrostatic Potential Mapping: Visualizing the charge distribution on the molecular surface to identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for predicting non-covalent interactions.

Table 1: Hypothetical Electronic Properties of N-Isopropylsalicylamide Calculated by DFT

| Property | Hypothetical Value | Significance |

| Energy of HOMO | -6.5 eV | Indicates the ability to donate electrons. |

| Energy of LUMO | -1.2 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical reactivity and stability of the molecule. |

| Dipole Moment | 3.2 D | Provides insight into the molecule's polarity and its interaction with polar solvents and receptors. |

| Mulliken Atomic Charges | Varies per atom | Describes the partial charge on each atom, highlighting potential sites for electrostatic interactions. |

Note: The values in this table are hypothetical and would need to be calculated using quantum chemistry software.

Molecular Dynamics Simulations of N-Isopropylsalicylamide and Receptor Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement of atoms and molecules over time. dovepress.compeerj.com For N-isopropylsalicylamide, MD simulations would be invaluable for studying its behavior in a biological environment, such as its interaction with a target receptor.

An MD simulation of N-isopropylsalicylamide with a hypothetical receptor would involve:

System Setup: Placing the N-isopropylsalicylamide molecule and the receptor in a simulation box filled with water molecules and ions to mimic physiological conditions.

Simulation: Solving Newton's equations of motion for every atom in the system over a period of nanoseconds to microseconds.

Analysis: Examining the trajectory to understand the stability of the protein-ligand complex, the specific interactions (hydrogen bonds, hydrophobic interactions), and any conformational changes in the receptor upon binding. nih.govfrontiersin.org

Table 2: Potential Interactions of N-Isopropylsalicylamide with a Hypothetical Receptor Binding Pocket from MD Simulations

| Interaction Type | Potential Interacting Residues (Hypothetical) | Significance in Binding Affinity |

| Hydrogen Bonding | Asp, Gln, Ser | Strong, directional interactions that contribute significantly to binding. |

| Hydrophobic | Leu, Val, Ile | Non-polar interactions that stabilize the complex. |

| Pi-Pi Stacking | Phe, Tyr, Trp | Interactions between aromatic rings. |

| van der Waals | All residues in proximity | General non-specific attractive or repulsive forces. |

Note: The interacting residues are hypothetical and would depend on the specific receptor being studied.

Quantitative Structure-Activity Relationship (QSAR) Modeling for N-Isopropylsalicylamide Derivatives

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgnih.gov A QSAR model for N-isopropylsalicylamide derivatives could be developed to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

To build a QSAR model, a dataset of salicylamide (B354443) derivatives with their experimentally determined biological activities is required. Various molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These descriptors can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices, connectivity indices.

3D: Molecular shape, volume, surface area.

Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would then be used to create an equation that correlates these descriptors with the biological activity. europa.eu A robust QSAR model should have good statistical parameters such as a high correlation coefficient (R²) and a high cross-validated correlation coefficient (Q²). jocpr.com

Table 3: Hypothetical QSAR Model for Salicylamide Derivatives

| Statistical Parameter | Value | Interpretation |

| R² (Correlation) | 0.85 | 85% of the variance in the biological activity is explained by the model. |

| Q² (Cross-validation) | 0.75 | The model has good predictive ability for new compounds. |

| F-statistic | 65.2 | Indicates a statistically significant relationship between descriptors and activity. |

| Standard Error | 0.21 | The average error in the predicted activity values. |

Note: This table represents a hypothetical, statistically sound QSAR model.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com For N-isopropylsalicylamide, understanding its preferred conformation is crucial for predicting how it will bind to a receptor. Computational methods can be used to explore the potential energy surface of the molecule and identify low-energy, stable conformations. unirioja.esnih.gov

Binding mode prediction, often achieved through molecular docking, involves placing the ligand (N-isopropylsalicylamide) into the binding site of a receptor and scoring the different poses to identify the most likely binding orientation. nih.govmdpi.com The accuracy of these predictions can be enhanced by considering the flexibility of both the ligand and the receptor. elifesciences.org

A detailed conformational analysis would reveal the energetically favorable shapes of N-isopropylsalicylamide, and subsequent docking studies would predict how these conformers fit within a specific biological target, providing a structural basis for its potential activity.

Biochemical and Mechanistic Investigations of N Isopropylsalicylamide Action

Enzyme Inhibition Studies: Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

N-isopropylsalicylamide belongs to the salicylamide (B354443) class of compounds, which are known to interact with enzymes of the arachidonic acid cascade. This pathway is critical in the generation of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. chemicalbook.comnih.gov The inhibitory activity of salicylamide derivatives against COX and LOX enzymes is a key area of investigation for the development of new anti-inflammatory agents. acs.orgbrieflands.com

Detailed in vitro kinetic studies on N-isopropylsalicylamide's direct inhibitory effects on COX-1 and COX-2 are not extensively available in publicly accessible literature. However, research on structurally related compounds provides valuable insights.

A significant study on a series of N-substituted 5-aminosalicylamides revealed potent inhibitory activity against 5-lipoxygenase (5-LOX). researchgate.net Specifically, the derivative 5-amino-N-isopropylsalicylamide was identified as a highly effective 5-LOX inhibitor, with a reported half-maximal inhibitory concentration (IC50) of 3.41 µM. acs.orgresearchgate.net This finding suggests that the N-isopropylamide moiety is compatible with potent inhibition of the 5-LOX enzyme. In the same study, other salicylamide derivatives demonstrated significant inhibition of COX-2, indicating that the salicylamide scaffold is a viable pharmacophore for targeting this enzyme. researchgate.net

| Compound | Target Enzyme | IC50 (µM) |

| 5-amino-N-isopropylsalicylamide | 5-Lipoxygenase (5-LOX) | 3.41 |

| Zileuton (Reference Drug) | 5-Lipoxygenase (5-LOX) | 15.6 |

This table presents the in vitro inhibitory activity of 5-amino-N-isopropylsalicylamide against 5-LOX compared to the reference drug Zileuton. acs.orgresearchgate.net

While specific IC50 values for N-isopropylsalicylamide against COX-1 and COX-2 are not provided in the reviewed literature, the general structure-activity relationship (SAR) studies of salicylamides suggest that the nature of the N-substituent plays a crucial role in determining the potency and selectivity of COX inhibition. brieflands.com

Molecular docking studies have been employed to understand the binding modes of salicylamide derivatives within the active sites of COX and LOX enzymes. For the related 5-aminosalicylamide series, docking simulations revealed key interactions that contribute to their inhibitory activity. researchgate.net

In the active site of 5-LOX, the salicylamide scaffold of these inhibitors is predicted to form crucial hydrogen bonds and hydrophobic interactions. For instance, the amide linkage, a common feature with N-isopropylsalicylamide, is often involved in hydrogen bonding with amino acid residues in the enzyme's active site. researchgate.net The dihydroxyphenyl moiety, when present, also plays a significant role in the binding affinity. researchgate.net

Investigation of Other Potential Biological Targets

Current research primarily focuses on the effects of N-isopropylsalicylamide and its close analogs on the COX and LOX pathways. There is limited information available in the scientific literature regarding the investigation of other potential biological targets for this specific compound. However, some salicylamide derivatives have been explored for a broader range of biological activities, including potential applications in oncology, suggesting that this class of compounds may possess a wider pharmacological profile than just COX/LOX inhibition. researchgate.net For instance, certain N-substituted aminosalicylamides have been shown to induce apoptosis and inhibit the epidermal growth factor receptor (EGFR) in cancer cell lines. researchgate.net

Cellular and Molecular Mechanisms of Action in Model Systems

Further research is required to elucidate the specific cellular responses to N-isopropylsalicylamide, such as its effects on inflammatory gene expression, signaling pathways, and cell-to-cell communication in relevant biological models.

Advanced Analytical Methodologies for N Isopropylsalicylamide Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Liquid Chromatography (LC) Applications (e.g., UHPLC-MS/MS)

Liquid chromatography, particularly Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS), is a premier technique for analyzing N-isopropylsalicylamide. Its applicability to non-volatile and thermally labile compounds makes it highly suitable for this analyte without the need for chemical derivatization. unito.itglsciences.com UHPLC systems enhance the separation efficiency and reduce run times compared to conventional HPLC.

Research and screening methods have successfully identified and quantified N-isopropylsalicylamide in diverse samples, including environmental compost and matrices relevant to forensic toxicology. researchgate.netnih.govdocbrown.info In a study analyzing contaminants of emerging concern in compost, N-isopropylsalicylamide was identified using a UHPLC system with a C18 column. nih.govdocbrown.info Another method developed for the analysis of psychoactive substances also lists a specific retention time for the compound. actfcas.rusudmed-ms.ru These applications demonstrate the robustness of LC-based methods for its reliable detection.

Interactive Table 1: Published Liquid Chromatography Data for N-Isopropylsalicylamide

| Analytical Method | Retention Time (min) | Column Type | Precursor Ion (m/z) | Reference |

|---|---|---|---|---|

| UHPLC-MS-QTOF | 3.95 | C18 | Not Specified | nih.govdocbrown.info |

| LC-MS/MS | 5.27 | Not Specified | Not Specified | actfcas.rusudmed-ms.ru |

Gas Chromatography (GC) Applications (e.g., GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is another powerful technique for the analysis of semi-volatile organic compounds and is applicable to N-isopropylsalicylamide, often in forensic contexts. researchgate.net This method separates compounds based on their volatility and interaction with the stationary phase of the GC column. niom.no The eluted compounds are then ionized and fragmented in the mass spectrometer, providing a mass spectrum that acts as a chemical fingerprint for identification. niom.no While GC-MS is a well-established technique for analyzing a wide array of compounds, and commercial spectral libraries for GC-MS exist, specific, detailed methods including retention times and column parameters for N-isopropylsalicylamide are not extensively detailed in readily available scientific literature. nih.govnist.gov

Comprehensive Two-Dimensional Chromatography (e.g., GCxGC-MS)

For highly complex samples, comprehensive two-dimensional gas chromatography (GCxGC-MS) offers significantly enhanced separation power compared to single-dimensional GC. core.ac.uk In a study focused on developing advanced tools for monitoring emerging pollutants in environmental waters, a targeted screening methodology using GCxGC-MS was successfully developed. core.ac.ukshimadzu.com N-isopropylsalicylamide was included as a target analyte in this work, which highlighted the superiority of the GCxGC approach over traditional one-dimensional GC for resolving contaminants in environmental samples. core.ac.ukshimadzu.com The technique works by subjecting the effluent from the first GC column to further separation on a second, different column, providing a much higher peak capacity and resolving power.

Mass Spectrometry (MS) Approaches for Identification and Quantification

Mass spectrometry is the definitive tool for the identification and quantification of N-isopropylsalicylamide, providing data on molecular weight and structural characteristics.

High-Resolution Mass Spectrometry (HRMS) in Environmental Screening

High-Resolution Mass Spectrometry (HRMS), often paired with liquid chromatography, is invaluable for environmental screening and the identification of unknown or emerging contaminants like N-isopropylsalicylamide. core.ac.uk HRMS instruments, such as Quadrupole Time-of-Flight (QTOF) analyzers, measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically within 5 parts per million (ppm). unito.it This precision allows for the determination of an unambiguous elemental formula. unito.it

N-isopropylsalicylamide is included in commercial HRMS spectral libraries, facilitating its identification in non-targeted screening analyses of forensic and environmental samples. sciex.comsciex.com Studies have utilized LC-HRMS to detect the compound in wastewater treatment plant effluents and other environmental matrices, demonstrating its utility in monitoring chemical pollution. core.ac.ukmassbank.eu

Interactive Table 2: High-Resolution Mass Spectrometry Data for N-Isopropylsalicylamide

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₀H₁₃NO₂ | core.ac.uksciex.comsciex.com |

| Monoisotopic Mass | 179.0946 g/mol | sciex.com |

| [M+H]⁺ (protonated molecule) | 180.1020 m/z | unito.it |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is the gold standard for confirming the chemical structure of an analyte. sciex.com In an MS/MS experiment, a specific precursor ion (often the protonated molecule, [M+H]⁺) of the target compound is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are detected. This process creates a specific fragmentation pattern that is unique to the compound's structure, providing a high degree of confidence in its identification.

The technique is central to reliable quantification through Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored. sciex.com N-isopropylsalicylamide is included in extensive commercial MS/MS spectral libraries, which contain optimized MRM transitions and full scan product ion spectra acquired at multiple collision energies. sciex.comsciex.comucdavis.edu This indicates that standardized MS/MS data exists and is used in routine screening and confirmation methods. However, the specific fragmentation transitions (m/z values of precursor and product ions) and the instrumental conditions used to generate them are often proprietary or contained within specific software libraries and are not widely published in public-domain scientific literature.

Library-Based Identification Strategies

The conclusive identification of N-isopropylsalicylamide, particularly in complex samples, heavily relies on library-based identification strategies, most commonly following gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In this approach, the experimentally obtained mass spectrum of a suspected compound is compared against entries in extensive, curated spectral libraries. A mass spectrum serves as a chemical "fingerprint," representing the fragmentation pattern of a molecule after ionization. A high-quality match between the acquired spectrum and a library spectrum provides a strong basis for positive identification.

The most prominent and widely used libraries for electron ionization (EI) mass spectra, typically generated by GC-MS, are the NIST/EPA/NIH Mass Spectral Library and the Wiley Registry of Mass Spectral Data. wiley.comsisweb.com These libraries are the product of decades of data collection and rigorous evaluation by experienced mass spectrometrists. sisweb.com They contain hundreds of thousands of unique compounds, including a vast array of drugs, metabolites, pesticides, and industrial chemicals. sisweb.comswgdrug.org For a compound like N-isopropylsalicylamide, its EI spectrum would be searched against these databases. The identification is confirmed by comparing not only the fragmentation pattern but also the relative abundances of the ions.

For analyses using LC-MS/MS, tandem mass spectral libraries are employed. These libraries contain fragmentation spectra of specific precursor ions generated through techniques like electrospray ionization (ESI). nist.gov The NIST Tandem Mass Spectral Library, for example, includes spectra for tens of thousands of compounds, including many of biological and environmental relevance. nist.gov

The process of library-based identification involves several key steps:

Data Acquisition: A mass spectrum of the unknown peak is generated by the analytical instrument.

Library Search: The instrument's software compares the unknown spectrum against all entries in the selected spectral library using a search algorithm.

Match Quality Assessment: The algorithm calculates a "match factor" or "similarity index" that quantifies how well the unknown spectrum matches the library spectrum.

Analyst Confirmation: An experienced analyst reviews the best matches, often using retention time or retention index data as an additional confirmation criterion to support the identification. swgdrug.org

The continuous expansion of these libraries to include new and emerging drugs ensures that they remain a powerful tool for identifying previously unmonitored substances in environmental and biological samples. swgdrug.org

Sampling and Extraction Techniques for Diverse Matrices

Effective detection of N-isopropylsalicylamide begins with appropriate sampling and extraction. The choice of technique depends on the sample matrix (e.g., surface water, wastewater), the expected concentration of the analyte, and the need for time-integrated data versus a single-point measurement. normandata.eursc.org

Passive Sampling Methodologies (e.g., Chemcatcher®)

Passive sampling is an innovative monitoring tool that provides a time-weighted average (TWA) concentration of contaminants over an extended deployment period, typically weeks. chromatographyonline.comnorman-network.net This approach is particularly valuable for detecting pollutants that appear at very low or fluctuating concentrations, which might be missed by traditional "grab" or spot sampling. norman-network.netchemcatcher.ie Passive samplers operate by accumulating analytes from the environment into a collecting medium without the need for power or supervision, making them a simple and cost-effective option. chromatographyonline.comwordpress.com

The Chemcatcher® is a versatile passive sampling device well-suited for monitoring polar compounds like N-isopropylsalicylamide. chemcatcher.iechemcatcher.ie It typically consists of a receiving phase (a sorbent disk) housed within a protective body, with a diffusion-limiting membrane controlling the uptake of analytes from the water. nih.gov

For polar compounds, the receiving phase often utilizes materials like the Horizon Atlantic® SDB-RPS (Styrene Divinyl Benzene-Reversed Phase Sulfonate) extraction disk, which is also used in laboratory-based solid-phase extraction. chemcatcher.ienih.gov This material can effectively sequester a wide range of hydrophilic micropollutants, including pharmaceuticals. chemcatcher.ienih.gov

Key features of the Chemcatcher® for monitoring include:

Time-Integrated Data: It provides a more representative picture of water quality over time compared to a single snapshot from a grab sample. chemcatcher.ie

Analyte Enrichment: The sampler concentrates contaminants over the deployment period, which can significantly lower the analytical limits of detection, a crucial advantage for substances with very low environmental quality standards (EQS). chemcatcher.ie

Reduced Matrix Effects: The diffusion membrane can help reduce interferences from the sample matrix. chromatographyonline.com

Versatility: Different sorbent and membrane combinations can be used to target a wide array of pollutants, from non-polar to polar compounds. chemcatcher.ie

Recent studies have validated the use of Chemcatcher® for monitoring dozens of hydrophilic contaminants, including pesticides and pharmaceuticals, showing good agreement between the TWA concentrations from the sampler and those from automated active sampling. nih.govnih.gov This demonstrates its reliability as a monitoring tool for compounds with properties similar to N-isopropylsalicylamide in aquatic environments.

Solid Phase Extraction (SPE) Methods

Solid Phase Extraction (SPE) is the most common and powerful sample preparation technique for isolating and concentrating trace organic pollutants like N-isopropylsalicylamide from aqueous samples prior to chromatographic analysis. rsc.orgsigmaaldrich.com The technique separates compounds from a complex matrix based on their physical and chemical properties. appliedseparations.com SPE is more efficient, uses significantly less solvent, and can be more easily automated than traditional liquid-liquid extraction. techbriefs.comthermofisher.com

An SPE method involves passing a liquid sample through a cartridge containing a solid adsorbent (the sorbent). The analyte of interest is retained on the sorbent while other matrix components pass through. The analyte is then selectively eluted from the sorbent using a small volume of an appropriate solvent. libretexts.org

The selection of the sorbent is critical and depends on the polarity of the target analyte. For a polar compound like N-isopropylsalicylamide, several types of sorbents are suitable.

| Sorbent Type | Interaction Mechanism | Target Analytes | Elution Solvents |

| Reversed-Phase (e.g., C18, C8) | Non-polar (van der Waals forces) | Extracts non-polar to moderately polar compounds from polar matrices. youtube.com | Methanol, Acetonitrile, Hexane-Dichloromethane rsc.org |

| Polymeric (e.g., HLB, DVB) | Mixed-mode (non-polar and polar) | Broad-range extraction of acidic, basic, and neutral compounds, including polar pharmaceuticals. chemcatcher.ienih.gov | Methanol, Acetonitrile, Ethyl Acetate appliedseparations.com |

| Mixed-Mode Ion Exchange (e.g., MCX, MAX) | Mixed-mode (ion exchange and reversed-phase) | Strong retention of ionizable compounds (acids or bases). nih.govchromatographyonline.com | Methanol with additives (e.g., ammonium (B1175870) hydroxide, formic acid) |

This table is generated based on information from multiple sources. rsc.orgchemcatcher.ieappliedseparations.comyoutube.comnih.gov

A tandem SPE approach, combining different sorbents like hydrophilic-lipophilic balance (HLB) and mixed-mode cation exchange (MCX), has been shown to effectively extract a very wide range of compounds with diverse polarities from complex matrices like untreated sewage. nih.gov Such a method would be highly effective for ensuring the capture of N-isopropylsalicylamide and its potential transformation products.

Targeted and Suspect Screening Approaches in Environmental Analysis

The analysis of environmental samples for N-isopropylsalicylamide can be performed using two complementary high-resolution mass spectrometry (HRMS) strategies: targeted analysis and suspect screening.

Targeted analysis is a quantitative approach where the analytical method is specifically optimized for a predefined list of compounds. For N-isopropylsalicylamide, this would involve purchasing a certified reference standard of the compound. This standard is used to determine the exact retention time and mass spectral fragmentation pattern, allowing for the development of a highly sensitive and selective detection method, typically using LC-MS/MS in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. This is the gold standard for accurate quantification.

Suspect screening , in contrast, is a broader approach used to search for the presence of a large number of potential contaminants for which reference standards are not necessarily available at the time of analysis. nih.govresearchgate.net This method is ideal for identifying the occurrence of emerging contaminants that are not part of routine monitoring programs. nih.gov

The workflow for suspect screening typically involves:

Creation of a Suspect List: A database of compounds expected or suspected to be in a sample is compiled. This list for N-isopropylsalicylamide would include its name, molecular formula, and exact mass.

Data Acquisition: The sample extract is analyzed using LC-HRMS (e.g., Q-Orbitrap or Q-TOF), which records high-resolution mass spectra for all ions detected in the sample. nih.gov

Data Processing: Specialized software screens the raw data for ions that match the exact mass of the compounds on the suspect list within a narrow mass tolerance window (typically <5 ppm).

Compound Identification: The presence of a suspect is provisionally confirmed by examining its isotopic pattern, fragmentation spectrum (if available), and chromatographic peak shape. Final confirmation requires comparison with a reference standard.

Suspect screening has been successfully applied to identify numerous pharmaceuticals and their metabolites in wastewater and surface water. nih.govnih.gov This approach allows for a much wider view of the chemical footprint in an environmental sample, enabling the detection of compounds like N-isopropylsalicylamide even when it is not a primary target of the analysis. nih.govnih.gov

| Approach | Objective | Requirement for Standard | Selectivity | Scope | Outcome |

| Targeted Analysis | Accurate Quantification | Yes, required for method development and calibration. | Very High | Narrow (predefined list of analytes). nih.gov | Confirmed identity and concentration. |

| Suspect Screening | Detection & Identification | No, not initially required. nih.gov | Moderate to High | Broad (hundreds to thousands of suspected compounds). researchgate.net | Tentative identification, presence/absence data. |

This table is generated based on information from multiple sources. nih.govresearchgate.netnih.gov

Environmental Occurrence and Distribution Studies of N Isopropylsalicylamide

Detection in Aquatic Environments (e.g., Water Samples, Effluents)

N-isopropylsalicylamide has been identified in aquatic environments, indicating its release into and persistence within water systems. Monitoring studies, although not widespread, have confirmed its presence in surface waters.

A notable investigation in the Kherson region of the Black Sea detected N-isopropylsalicylamide at a concentration of 97.0 ng/L in a water sample. emblasproject.org However, in the same study, other samples from different locations within the region showed concentrations below the limit of detection (

Further research has included N-isopropylsalicylamide in the scope of environmental monitoring for emerging pollutants in environmental waters and wastewater treatment plant effluents. core.ac.uk While specific concentration data from these broader screening studies are not always detailed, its inclusion signifies a recognition of its potential as an environmental contaminant of interest. core.ac.ukemblasproject.org

Interactive Table: Detection of N-Isopropylsalicylamide in Water Samples

| Location | Sample Type | Concentration (ng/L) | Notes | Reference |

| Kherson Region, Black Sea | Water Sample | 97.0 | Detected in one specific sampling location. | emblasproject.org |

| Kherson Region, Black Sea | Water Sample | Below Limit of Detection in other locations. | emblasproject.org | |

| Kherson Region, Black Sea | Water Sample | Below Limit of Quantification in other locations. | emblasproject.org |

Presence in Biological Matrices (e.g., Marine Mammals)

The potential for bioaccumulation of N-isopropylsalicylamide in aquatic organisms is a key area of environmental risk assessment. To date, direct evidence of its accumulation in marine mammals is limited.

A comprehensive screening study on hazardous substances in marine mammals from the Baltic Sea included "Salicylamide-N-Isopropyl" in its list of target analytes. umweltbundesamt.de The study analyzed liver and muscle samples from various marine mammal species. However, N-isopropylsalicylamide was not detected above the established limit of detection in any of the samples analyzed. umweltbundesamt.de This finding suggests that, within the scope and detection capabilities of this particular study, significant bioaccumulation in the investigated Baltic marine mammal populations was not occurring. It is important to note that the absence of detection in one study does not preclude its presence in other marine species or in different geographical locations.

Spatiotemporal Trends in Environmental Concentrations

Currently, there is a notable lack of published research on the spatiotemporal trends of N-isopropylsalicylamide in the environment. The available data primarily consists of snapshot-in-time measurements from specific locations. emblasproject.org To establish a comprehensive understanding of its environmental behavior, long-term monitoring programs are necessary. Such programs would need to systematically collect and analyze samples from various environmental compartments (water, sediment, biota) over extended periods and across different geographical areas. This would allow for the identification of trends in concentration, which could be correlated with potential sources, seasonal variations, and the effectiveness of any mitigation measures. The absence of such data represents a significant knowledge gap in the environmental assessment of this compound.

Degradation Pathways and Environmental Fate

The environmental persistence of N-isopropylsalicylamide is determined by its susceptibility to various degradation processes, including biotic and abiotic pathways.

Studies on the fate of emerging contaminants in terrestrial environments have provided some insights. For instance, N-isopropylsalicylamide has been detected in both municipal and manure composts. uva.esscribd.com Interestingly, during the process of humic acid extraction from these composts, N-isopropylsalicylamide was not detected in the final humic acid products. uva.esscribd.com This suggests that the compound may be removed or degraded during the extraction and precipitation process, which involves changes in pH and separation of different organic matter fractions.

In the context of aquatic environments, the potential for degradation through processes like hydrolysis, biodegradation, and photodegradation is of primary interest. While general degradation techniques such as UV photolysis are known to be effective for a range of emerging contaminants, specific studies on the degradation pathways of N-isopropylsalicylamide are not yet prevalent in the scientific literature. unito.it The chemical structure of N-isopropylsalicylamide, containing an amide bond, suggests that hydrolysis could be a potential degradation pathway under certain pH conditions. However, detailed experimental studies are required to confirm the rates and products of such reactions in environmentally relevant conditions. Similarly, the potential for microbial communities in water and sediment to biodegrade this compound remains an area for future research.

Concluding Remarks and Future Research Directions

Current Gaps in N-Isopropylsalicylamide Research

The most significant aspect of N-isopropylsalicylamide research is the profound lack of specific data. While its existence and basic chemical identifiers (CAS Number: 551-35-9) are documented, a deep dive into scientific literature reveals a near-complete absence of dedicated studies. chemsigma.comchemicalbook.comhxchem.net The primary research gap is, therefore, the absence of foundational pharmacological and pharmacokinetic data.

Key areas requiring immediate investigation include:

Pharmacokinetics (ADME): There is no available data on the absorption, distribution, metabolism, and excretion (ADME) profile of N-isopropylsalicylamide. Understanding how the body processes the compound is a fundamental prerequisite for any further development.

Mechanism of Action: The precise molecular targets and mechanisms through which N-isopropylsalicylamide might exert biological effects are entirely unknown. Studies on related salicylamide (B354443) derivatives have identified various mechanisms, including the impairment of viral capsid formation and interaction with adrenergic receptors, but these cannot be directly extrapolated. rsc.orgmdpi.com

In Vivo Efficacy and Toxicology: Beyond basic synthesis, the compound has not been subjected to rigorous in vivo testing to determine its efficacy in disease models or to establish a preliminary toxicological profile. Research on other N-substituted salicylamides has shown that such substitutions can lead to effective agents with lowered ulcerogenic activity compared to the parent compound, a hypothesis that remains untested for the N-isopropyl variant. nih.gov

Table 1: Summary of Identified Research Gaps for N-Isopropylsalicylamide

| Research Area | Specific Gap | Justification |

| Pharmacology | Mechanism of Action | No studies have identified the molecular targets or pathways modulated by the compound. |

| In Vivo Studies | Efficacy in animal models for any potential therapeutic effect has not been evaluated. | |

| Pharmacokinetics | ADME Profile | No data exists on its absorption, distribution, metabolism, or excretion. |

| Toxicology | Acute & Chronic Toxicity | The safety profile and potential for adverse effects are completely uncharacterized. |

Potential for Novel Applications and Derivatives

The therapeutic potential of N-isopropylsalicylamide can be inferred from the extensive research into the broader class of salicylamide derivatives. These related compounds have demonstrated a remarkable diversity of biological activities, suggesting that N-isopropylsalicylamide could be a valuable scaffold for drug discovery.

Potential applications include:

Antiviral Agents: Salicylamide derivatives like niclosamide (B1684120) and nitazoxanide (B1678950) have shown broad-spectrum activity against a range of RNA and DNA viruses, including coronaviruses, influenza, and Hepatitis B virus (HBV). rsc.orgnih.gov Recent studies have focused on designing new salicylamide derivatives as potent anti-HBV agents that can disrupt capsid assembly. rsc.org This makes N-isopropylsalicylamide a candidate for screening in antiviral assays.

Anti-inflammatory and Analgesic Agents: The salicylamide core is historically associated with anti-inflammatory and analgesic effects. Studies on various N-substituted salicylamides confirm that new derivatives can be synthesized with the aim of retaining or enhancing this activity. nih.govnih.gov

Antimicrobial and Anticancer Activity: Research has demonstrated that certain salicylamide derivatives possess potent antifungal, antibacterial, and anticancer properties. csic.esresearchgate.netmdpi.com Specifically, derivatives have shown activity against Gram-positive bacteria and human glioblastoma cells. csic.esmdpi.com

The synthesis of new derivatives from the N-isopropylsalicylamide structure is a logical next step. By modifying the salicyl ring or the N-alkyl group, chemists can create a library of related compounds for screening. This approach has been successful in developing derivatives with potent inhibitory activity against multiple pathogens and other diseases. rsc.orgmdpi.com

Interdisciplinary Research Opportunities

Realizing the potential of N-isopropylsalicylamide and its future derivatives will require a concerted, interdisciplinary approach. The existing gaps in knowledge cannot be filled by a single field of study; instead, a collaborative effort is essential.

Table 2: Potential Interdisciplinary Collaborations

| Collaborating Disciplines | Research Objective | Rationale |

| Computational Chemistry & Medicinal Chemistry | Virtual Screening & Synthesis | Use computational models to predict the biological activity and ADME properties of N-isopropylsalicylamide and its hypothetical derivatives, guiding medicinal chemists in synthesizing the most promising candidates. |

| Pharmacology & Molecular Biology | Mechanism of Action Studies | Pharmacologists can perform in vitro and in vivo screening while molecular biologists identify specific protein targets and cellular pathways affected by the compound, as seen in HBV research. rsc.org |

| Materials Science & Pharmaceutical Sciences | Novel Formulation Development | Explore advanced drug delivery systems, such as conjugation to delivery peptides or encapsulation in cyclodextrin (B1172386) complexes, to improve solubility, targeting, and bioavailability. csic.esmdpi.com |

| Infectious Disease & Medicinal Chemistry | Development of Broad-Spectrum Antivirals | Systematically test a library of N-isopropylsalicylamide derivatives against a panel of viruses to identify broad-spectrum agents, mirroring the successful approach with other salicylamides. nih.gov |

This collaborative model would create a feedback loop: computational predictions guide chemical synthesis, pharmacological testing validates the activity, and advanced formulation work enhances the therapeutic potential. Such an approach would efficiently bridge the current knowledge gaps and accelerate the translation of N-isopropylsalicylamide from a chemical entity to a potentially valuable scientific tool or therapeutic lead.

Q & A

Q. What physicochemical properties of N-isopropyl-salicylamide are critical for experimental design in aqueous systems?

N-Isopropyl-salicylamide exhibits pH-dependent solubility due to its weakly acidic nature (pKa ≈ 8.2). At pH ≤ 6, the unionized form dominates, reducing aqueous solubility (≤1 mg/mL), while ionization at pH ≥ 10 increases solubility (up to 10 mg/mL) . Partition coefficients (log P) vary with pH and temperature; for example, log P decreases from 1.38 at pH 7.4 to 0.65 at pH 10.3 . Experimental design should incorporate buffered systems (0.02 M, ionic strength 0.2) to stabilize pH and replicate physiological conditions.

Q. How does pH influence the solubility and partitioning of N-isopropyl-salicylamide in drug delivery studies?

Use the Henderson-Hasselbalch equation to predict ionization states: at pH 10 (2 units above pKa), >98% ionization occurs, enhancing water solubility. Solubility peaks at pH 10 but drops at pH 11 due to base-catalyzed hydrolysis of the amide group . For partitioning experiments, employ n-octanol/buffer systems (1:20–1:80 ratio) and validate log P values using HPLC or UV-Vis spectroscopy, as computational tools like CSlogP may show 25% error .

Advanced Research Questions

Q. What molecular mechanisms explain N-isopropyl-salicylamide's paradoxical enhancement of melanogenesis in B16F1 melanoma cells?

N-Isopropyl-salicylamide increases melanin synthesis via transcriptional activation of the Mitf gene, upregulating tyrosinase expression (2–3-fold increase in mRNA and protein levels) . Unlike other NSAIDs, it enhances diphenolase activity (145% at 1,000 µM) in cell-free assays while slightly inhibiting monophenolase activity (82% at 1,000 µM) . Cell cycle arrest in G1 phase (flow cytometry data) correlates with melanogenesis induction, suggesting a link between proliferation suppression and pigment synthesis .

Q. How can conflicting data on N-isopropyl-salicylamide’s enzymatic effects be reconciled in mechanistic studies?

Discrepancies arise from assay conditions:

- Cell-free vs. cellular tyrosinase activity : Direct diphenolase activation in mushroom tyrosinase assays contrasts with no effect on cellular tyrosinase, implying indirect regulation (e.g., transcriptional control) .

- Time-dependent effects : Melanin synthesis initiates ≥24 hours post-treatment, requiring time-course experiments (48–72 hours) to capture delayed transcriptional responses .

- Dose-response validation : Use ≥500 µM concentrations to observe significant melanin increases (40–170 pg/cell) and mitigate batch-to-batch variability .

Q. What synthetic routes optimize N-isopropyl-salicylamide purity for pharmacological studies?

- Mitsunobu coupling : React phthalimide with 10-undecen-1-ol, followed by hydrazinolysis and acylation with O-acetylsalicyloyl chloride (yield: ~70%) .

- Curtius rearrangement : Convert nonanedioic acid monomethyl ester to Boc-protected amine, then couple with acetylsalicyloyl chloride (purity >95% by HPLC) . Validate purity via GC-MS (m/z 167, 121 fragments) or NMR (δ 6.8–7.8 ppm aromatic signals) .

Q. How do environmental mobility properties impact laboratory handling of N-isopropyl-salicylamide?

With a soil sorption coefficient (Koc) of 118 and bioconcentration factor (BCF) of 5.5, N-isopropyl-salicylamide has high soil mobility and low bioaccumulation risk . Dispose of waste via incineration (≥300°C) to prevent hydrolysis byproducts. Use PPE (gloves, goggles) during synthesis to avoid dermal absorption, which triggers skin reactions requiring medical consultation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.